

toxicological data and safety assessment of methyl isoeugenol

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Compound of Interest

Compound Name: Methyl isoeugenol

Cat. No.: B7823110

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An In-depth Technical Guide on the Toxicological Data and Safety Assessment of **Methyl Isoeugenol**

Abstract

Methyl isoeugenol (CAS No. 93-16-3) is a naturally occurring substance used as a fragrance and flavoring agent. As a member of the alkenylbenzene class of compounds, its safety profile is of significant interest to the scientific and regulatory communities. This technical guide provides a comprehensive review of the available toxicological data for **methyl isoeugenol**. It covers acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, with a critical focus on its metabolic activation pathways. Quantitative data are summarized in structured tables, and detailed experimental protocols for key toxicological studies are described. This document distinguishes the toxicological profile of **methyl isoeugenol** from its structural isomers, methyleugenol and isoeugenol, highlighting the metabolic differences that are crucial for accurate safety assessment. Visual diagrams of metabolic pathways and experimental workflows are provided to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

Methyl isoeugenol, chemically known as 1,2-dimethoxy-4-(1-propenyl)benzene, is a component of various essential oils and is synthesized for use in perfumes, personal care products, and as a food additive, where it is generally recognized as safe (GRAS) for its intended use.^[1] It is a structural isomer of methyleugenol and the methyl ether of isoeugenol.

While structurally similar, these compounds exhibit different metabolic fates and toxicological profiles. Minor structural differences can lead to significant variations in toxicity, primarily due to different metabolic pathways.[2] Therefore, a direct read-across of toxicological data from its isomers is not always appropriate, necessitating a specific safety assessment for **methyl isoeugenol**. This guide synthesizes the current knowledge to provide a detailed toxicological overview.

Metabolism and Toxicokinetics

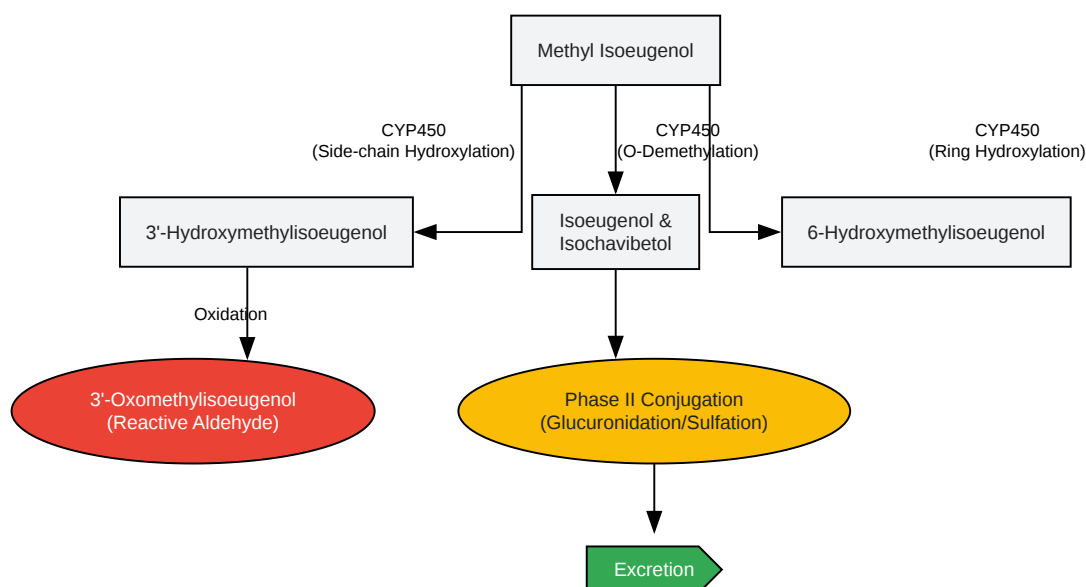
The biological effects of **methyl isoeugenol** are intrinsically linked to its metabolism. In vivo and in vitro studies have elucidated several key metabolic pathways, primarily involving cytochrome P450 enzymes in the liver.

The metabolism of **methyl isoeugenol** has been studied in liver microsomes from rats, bovines, and humans.[1] The major Phase I metabolic reactions include:

- Hydroxylation of the propenyl side chain: This leads to the formation of 3'-hydroxymethylisoeugenol.
- O-demethylation: This reaction yields isoeugenol and isochavibetol.
- Ring Hydroxylation: A minor pathway that can produce metabolites like 6-hydroxymethylisoeugenol.[1]

Of particular toxicological concern is the potential for metabolic activation to reactive intermediates. The secondary metabolite, 3'-oxomethylisoeugenol, an α,β -unsaturated aldehyde, can be formed from further oxidation.[1] Such reactive species can potentially bind to cellular macromolecules, including DNA, leading to genotoxicity. The primary metabolic route for the propenyl derivative in rats proceeds via cinnamoyl derivatives.[3]

It is crucial to differentiate this from the metabolism of its isomer, methyleugenol, which involves benzylic hydroxylation to form 1'-hydroxymethyleugenol. This can be further conjugated with sulfotransferase to form 1'-sulfoxymethyleugenol, a reactive intermediate that can generate a carbocation capable of forming DNA adducts, which is believed to be the primary mechanism for its genotoxicity and carcinogenicity.[2][4]



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*Metabolic Pathway of **Methyl Isoeugenol**.*

Toxicological Data

Acute Toxicity

Methyl isoeugenol exhibits low to moderate acute toxicity depending on the route of administration. The oral LD50 in rats is relatively high, indicating low toxicity via ingestion.

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	2500 mg/kg	[5][6][7][8]
LD50	Rabbit	Dermal	> 5000 mg/kg	[5][6][7][8]
LD50	Mouse	Intravenous	181 mg/kg	[7][8]
LD50	Mouse	Intraperitoneal	570 mg/kg	[7][8][9]

Skin and Eye Irritation and Sensitization

Methyl isoeugenol is classified as a potential skin sensitizer, capable of causing an allergic reaction upon contact.[5][6][10] However, one study on human subjects reported that an 8% solution did not cause irritation or sensitization.[7][8] Due to its sensitizing potential, its use in consumer products may be restricted.

Genotoxicity and Mutagenicity

The genotoxic potential of **methyl isoeugenol** is a key area of investigation. Most standard safety data sheets classify it as not mutagenic.[6][11] However, the genotoxicity of related alkenylbenzenes is often linked to their metabolic activation. Studies on methyleugenol have shown that its metabolites can cause DNA damage.[12] For instance, methyleugenol was found to cause unscheduled DNA synthesis (UDS) in rat and mouse hepatocytes, while the structurally related isoeugenol did not.[4] This underscores that the position of the double bond in the side chain is critical to the genotoxic potential. The metabolic pathway leading to a reactive carbocation in methyleugenol is less favored for **methyl isoeugenol**, reducing its genotoxic risk in comparison.[2]

Carcinogenicity

There are no long-term carcinogenicity bioassays specifically on **methyl isoeugenol**. Data from its isomers are often considered, but with caution. The U.S. National Toxicology Program (NTP) conducted a two-year gavage study on isoeugenol.[13] This study found clear evidence of carcinogenic activity in male B6C3F1 mice, based on increased incidences of hepatocellular adenoma and carcinoma.[13] There was equivocal evidence of carcinogenic activity in male F344/N rats.[13] In contrast, methyleugenol was classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans (Group 2A)" based on

sufficient evidence in animal studies and strong mechanistic evidence.[14] Given the differences in metabolic activation pathways, it is inappropriate to directly classify **methyl isoeugenol** based on the findings for methyleugenol.[2]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on **methyl isoeugenol** are limited. However, studies on its structural analog, isoeugenol, have been conducted. In a developmental toxicity study in rats, isoeugenol was administered by gavage on gestation days 6 through 19.[15] Maternal toxicity was observed at all dose levels (≥ 250 mg/kg/day), evidenced by reduced body weight gain.[15] Developmental toxicity, including reduced fetal body weight and delayed skeletal ossification, was only observed at the highest dose of 1000 mg/kg/day.[15][16] The developmental toxicity No-Observed-Adverse-Effect Level (NOAEL) was determined to be 500 mg/kg/day.[15][16] For methyleugenol, the developmental toxicity NOAEL in rats was established at 200 mg/kg/day.[17]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of toxicological endpoints. Below are summaries of methodologies for key studies relevant to the safety assessment of alkenylbenzenes like **methyl isoeugenol**.

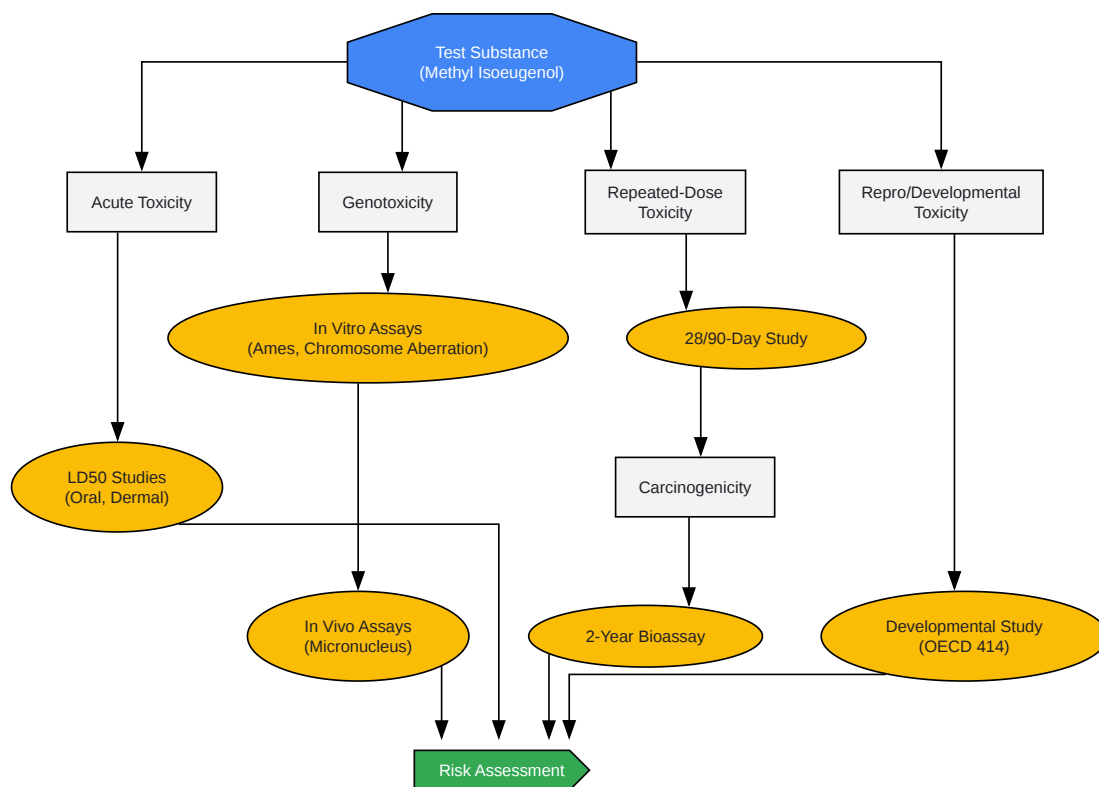
Carcinogenicity Bioassay (NTP Protocol for Isoeugenol)

- Test Substance: Isoeugenol ($\geq 99\%$ pure) in corn oil vehicle.
- Species and Strain: F344/N rats and B6C3F1 mice.
- Administration: Oral gavage, 5 days per week for 104-105 weeks.
- Dose Groups:
 - Rats (Male & Female): 0, 75, 150, or 300 mg/kg body weight.
 - Mice (Male & Female): 0, 75, 150, or 300 mg/kg body weight.
- Endpoints: Survival, body weight changes, clinical observations, and comprehensive histopathological examination of all major organs and tissues for neoplastic and non-

neoplastic lesions.[13]

Developmental Toxicity Study (Protocol for Isoeugenol)

- Test Substance: Isoeugenol in corn oil vehicle.
- Species and Strain: Timed-pregnant Sprague-Dawley (CD) rats.
- Administration: Oral gavage daily from gestation day 6 through 19.
- Dose Groups: 0, 250, 500, or 1000 mg/kg/day.
- Maternal Endpoints: Monitoring of clinical signs, body weight, and food/water consumption. At termination (gestation day 20), examination of uterine contents (number of implantations, resorptions, live/dead fetuses).
- Fetal Endpoints: Examination of fetuses for external, visceral, and skeletal malformations and variations.[15]



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